![molecular formula C17H18F3N3O2S B2759472 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320886-38-0](/img/structure/B2759472.png)
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the pyrazole ring contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrazole ring and the trifluoromethylphenylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.
類似化合物との比較
Similar Compounds
(1R,5S)-3-(1H-pyrazol-1-yl)-8-phenyl-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethyl group, resulting in different chemical properties.
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[321]octane imparts unique chemical properties, such as increased lipophilicity and metabolic stability
生物活性
The compound 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a novel azabicyclic structure that has garnered attention due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the metabolism of bioactive lipids, making its inhibition a promising therapeutic target for managing inflammatory conditions.
Chemical Structure and Properties
The chemical formula of this compound is C14H15F3N2O2S, and its structure features a pyrazole ring linked to an azabicyclo framework with a trifluoromethyl-substituted benzenesulfonyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.
The primary mechanism of action for this compound involves the non-covalent inhibition of NAAA. By inhibiting this enzyme, the compound helps preserve endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. This inhibition leads to increased levels of PEA at inflamed sites, thereby prolonging its therapeutic effects.
Biological Activity Data
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against NAAA. For instance, one notable derivative, ARN19689 , showed an IC50 value of 0.042μM, indicating potent inhibitory effects in vitro .
Table 1: Inhibitory Activity of Selected Pyrazole Azabicyclo[3.2.1]octane Derivatives
Compound ID | Structure Description | IC50 (μM) | Selectivity |
---|---|---|---|
ARN19689 | Endo-ethoxymethyl-pyrazinyloxy derivative | 0.042 | High |
ARN16186 | Lead compound | 0.655 | Moderate |
ARN19700 | Modified sulfonamide | 0.120 | High |
Case Study 1: In Vivo Efficacy in Inflammatory Models
In a study evaluating the anti-inflammatory effects of ARN19689, mice subjected to carrageenan-induced paw edema exhibited a significant reduction in swelling compared to controls. The treatment group receiving ARN19689 demonstrated a reduction in paw volume by approximately 50% at the 24-hour mark post-administration, showcasing its potential as an anti-inflammatory agent.
Case Study 2: Pharmacokinetic Profile
Pharmacokinetic studies revealed that ARN19689 has favorable absorption characteristics with a half-life conducive for therapeutic use. The compound showed high oral bioavailability and was well-tolerated in preliminary toxicity assessments.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the azabicyclo framework and the sulfonamide group can significantly affect biological activity. For example, substituents at specific positions on the pyrazole ring were found to enhance selectivity for NAAA while minimizing off-target effects on other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .
Table 2: Summary of SAR Findings
Modification Type | Effect on NAAA Activity |
---|---|
Para-substituted phenoxy | Increased potency |
Alkyl chain length | Optimal length improves selectivity |
Trifluoromethyl group | Enhances lipophilicity |
特性
IUPAC Name |
3-pyrazol-1-yl-8-[3-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-1-4-16(9-12)26(24,25)23-13-5-6-14(23)11-15(10-13)22-8-2-7-21-22/h1-4,7-9,13-15H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGAIICEFAUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。